1-(4-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(4-CHLOROPHENYL)-4-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidinone Moiety: This is achieved through a series of nucleophilic substitution reactions.
Introduction of the Chlorophenyl and Ethylphenoxy Groups: These groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
1-(4-CHLOROPHENYL)-4-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Uniqueness
1-(4-CHLOROPHENYL)-4-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring with a pyrrolidinone moiety and the presence of chlorophenyl and ethylphenoxy groups make it a versatile compound with diverse applications.
Properties
Molecular Formula |
C28H28ClN3O2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O2/c1-2-20-8-14-24(15-9-20)34-17-5-16-31-26-7-4-3-6-25(26)30-28(31)21-18-27(33)32(19-21)23-12-10-22(29)11-13-23/h3-4,6-15,21H,2,5,16-19H2,1H3 |
InChI Key |
YFSMPZYHXVGXQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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